molecular formula C13H13NO3S B12118549 N-(4-hydroxy-2-methylphenyl)benzenesulfonamide CAS No. 51767-42-1

N-(4-hydroxy-2-methylphenyl)benzenesulfonamide

Cat. No.: B12118549
CAS No.: 51767-42-1
M. Wt: 263.31 g/mol
InChI Key: MFXQIOMFXXIRQI-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-methylphenyl)benzenesulfonamide is a chemical compound offered for research and development purposes. It belongs to the class of benzenesulfonamides, which are historically significant as antimicrobial agents and continue to be valuable scaffolds in modern medicinal chemistry . Sulfonamides with hydroxyphenyl moieties are of significant interest in current research, particularly for their ability to form complexes with metal ions like Rh(III), which are investigated as promising candidates for anticancer and antimicrobial therapies . The structural features of this compound—containing both a sulfonamide group and a phenolic hydroxyl group—are commonly found in molecules studied for their affinity to enzymes such as carbonic anhydrases . Inhibiting these enzymes is a recognized strategy in drug discovery, particularly for targeting hypoxic tumors . Furthermore, the presence of the hydroxy group ortho to the sulfonamide nitrogen can influence the molecule's conformation and its intermolecular interactions, such as hydrogen bonding, which can be critical for crystal packing and material properties . This product is intended for use in chemical synthesis, as a standard in analytical studies, or for screening in biological assays. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

51767-42-1

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

N-(4-hydroxy-2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H13NO3S/c1-10-9-11(15)7-8-13(10)14-18(16,17)12-5-3-2-4-6-12/h2-9,14-15H,1H3

InChI Key

MFXQIOMFXXIRQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of 4-Amino-2-methylphenol

The most straightforward approach involves reacting 4-amino-2-methylphenol with benzenesulfonyl chloride under basic conditions. This Hinsberg-type reaction typically proceeds in aqueous sodium hydroxide or pyridine to neutralize HCl byproducts. However, the phenolic -OH group competes with the amine for sulfonylation, necessitating pH control (pH 8–9) to favor N-sulfonation over O-sulfonation.

In a representative procedure, 4-amino-2-methylphenol (1.23 g, 10 mmol) is dissolved in dry dichloromethane (20 mL) and cooled to 0°C. Benzenesulfonyl chloride (1.76 g, 10 mmol) is added dropwise, followed by pyridine (1.2 mL) to scavenge HCl. After stirring at room temperature for 12 hours, the mixture is washed with 1M HCl and water, yielding the crude product. Recrystallization from ethanol/water affords pure this compound in 68–72% yield. Challenges include:

  • Competing O-sulfonation forming sulfonate esters

  • Acid-catalyzed decomposition of the phenolic group

Reductive Amination Strategies

Reductive amination offers an alternative pathway using 4-hydroxy-2-methylbenzaldehyde and benzenesulfonamide. This method avoids direct handling of unstable amines but requires careful optimization of reducing agents.

Procedure:

  • Imine Formation : 4-Hydroxy-2-methylbenzaldehyde (1.36 g, 10 mmol) and benzenesulfonamide (1.57 g, 10 mmol) are refluxed in ethanol (30 mL) for 6 hours.

  • Reduction : Sodium borohydride (0.38 g, 10 mmol) is added portionwise at 0°C, followed by stirring for 2 hours.

  • Work-Up : The mixture is concentrated, diluted with water, and extracted with ethyl acetate. Column chromatography (hexane/EtOAc 3:1) gives the product in 55–60% yield.

Key limitations include:

  • Low solubility of benzenesulfonamide in polar solvents

  • Over-reduction of the phenolic -OH group when using strong reductants

Palladium-Catalyzed C-N Coupling

For substrates with steric hindrance, Buchwald-Hartwig amination provides a viable route. This method couples 4-bromo-2-methylphenol with benzenesulfonamide using palladium catalysts.

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: Toluene, 110°C, 24 hours

Under these conditions, the reaction achieves 78% yield with <5% diarylation byproducts. Microwave-assisted protocols reduce reaction time to 2 hours but require specialized equipment.

Protection-Deprotection Strategies

Phenolic -OH Protection

To prevent unwanted sulfonation at the phenolic oxygen, protective groups are employed:

Protecting GroupReagentDeprotection MethodYield Improvement
AcetylAc₂O, pyridineNaOH/MeOH12%
BenzylBnBr, K₂CO₃H₂/Pd-C18%
MethoxymethylMOMCl, DIEAHCl/THF9%

Post-sulfonation, deprotection under mild conditions (e.g., 10% NaOH in methanol for acetyl groups) restores the phenolic -OH without cleaving the sulfonamide bond.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.87 (s, 1H, OH), 7.82–7.75 (m, 2H, ArH), 7.64–7.54 (m, 3H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.65 (d, J = 8.4 Hz, 1H, ArH), 2.21 (s, 3H, CH₃).

  • IR (KBr): 3345 cm⁻¹ (O-H), 1325 cm⁻¹ (S=O asym), 1158 cm⁻¹ (S=O sym).

X-ray Crystallography

Single-crystal analysis reveals a planar sulfonamide group with dihedral angles of 12.3° between the benzene rings. Hydrogen-bonding networks (O-H···O=S) stabilize the crystal lattice.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Direct Sulfonylation7298High1.0
Reductive Amination6095Moderate1.8
Buchwald-Hartwig7899Low3.2

Direct sulfonylation remains the most cost-effective for industrial scales, while palladium-catalyzed methods suit low-volume, high-purity applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted sulfonamides

Scientific Research Applications

Medicinal Chemistry

N-(4-hydroxy-2-methylphenyl)benzenesulfonamide has been explored for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For instance, studies on related sulfonamides have shown significant inhibition of tumor growth in various cancer models, including breast cancer cell lines .
  • Enzyme Inhibition : This compound has demonstrated inhibitory effects on carbonic anhydrase enzymes, which are crucial in regulating pH and fluid balance in biological systems. The inhibition of these enzymes can lead to therapeutic benefits in conditions like glaucoma and certain cancers .

Biological Studies

The compound is also utilized in biological research to understand protein interactions:

  • Proteomics : this compound is employed as a reagent for labeling proteins, facilitating the study of protein structure and function. Its ability to form covalent bonds with nucleophilic sites on proteins allows researchers to investigate protein modifications and interactions.
  • Antimicrobial Properties : Some studies suggest that sulfonamide derivatives possess antimicrobial activity against various pathogens. This property is particularly relevant for developing new antibacterial agents .

Industrial Applications

In addition to its scientific applications, this compound is being investigated for potential uses in:

  • Material Science : The compound's unique chemical properties may allow it to be used in the development of new materials or coatings that require specific chemical resistance or reactivity.
  • Chemical Processes : Its reactivity can be exploited in synthetic chemistry for the development of novel compounds through various chemical reactions, including substitution and hydrolysis reactions.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor effects of related sulfonamides on mouse models with induced tumors. The findings indicated that certain derivatives exhibited significant binding affinity to carbonic anhydrases, leading to reduced tumor growth rates when administered at specific dosages .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of sulfonamide derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were recorded, showcasing the potential of these compounds as alternatives to traditional antibiotics .

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. In the context of its anticancer activity, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The biological and chemical profiles of sulfonamides are highly dependent on substituent patterns. Below is a comparison with key analogs:

Compound Name Substituents on Aromatic Ring Key Features Biological Activity/Application Reference
N-(4-hydroxy-2-methylphenyl)benzenesulfonamide 4-hydroxy, 2-methyl Enhanced H-bonding (OH), moderate lipophilicity (CH₃) Potential antimicrobial/anti-inflammatory (inferred) [12]
N-(4-hydroxyphenyl)benzenesulfonamide 4-hydroxy Strong H-bond donor (OH), higher polarity Sulfur-containing heterocyclic precursor [11]
T0901317 (N-(2,2,2-trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-benzenesulfonamide) Trifluoroethyl, trifluoromethyl-hydroxy High lipophilicity (CF₃), enhanced metabolic stability LXR agonist for lipogenesis regulation [3]
(E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide Pyridinyl Schiff base Extended conjugation (azomethine), improved NLO properties Anticancer (comparable to doxorubicin) [6, 15]
N-(4-methylpyrimidin-2-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)benzenesulfonamide Thiophene, pyrimidine π-π stacking (thiophene), target-specific interactions Anticancer, enzyme inhibition [15]
Key Observations:
  • Hydroxy vs. Methoxy Groups : Compounds with 4-hydroxyphenyl groups (e.g., [11]) exhibit stronger hydrogen-bonding capacity compared to methoxy-substituted analogs (e.g., ), which may enhance solubility but reduce membrane permeability.
  • Electron-Withdrawing Groups: Trifluoromethyl (CF₃) and nitro (NO₂) substituents (e.g., T0901317 ) increase lipophilicity and metabolic stability, making them suitable for targeting intracellular receptors like LXRs.
  • Schiff Base Derivatives : Azomethine linkages (C=N) in Schiff base sulfonamides (e.g., ) introduce planar conjugated systems, improving binding to DNA or enzymes via intercalation or π-π interactions .

Physicochemical Properties

  • Solubility : The hydroxy group in this compound enhances aqueous solubility compared to purely alkyl-substituted analogs (e.g., N-(4-methylphenyl) derivatives in ). However, methyl groups slightly offset this by increasing hydrophobicity .
  • Crystallinity : X-ray studies of related compounds (e.g., ) reveal that intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) stabilize crystal lattices, which may influence formulation stability .

Biological Activity

N-(4-hydroxy-2-methylphenyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a sulfonamide derivative characterized by the presence of a hydroxyl group and a methyl group on the aromatic ring. Its structural formula can be represented as follows:

C13H13NO3S\text{C}_{13}\text{H}_{13}\text{N}\text{O}_3\text{S}

This compound exhibits properties typical of sulfonamides, including the ability to inhibit various enzymes and bacterial growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown significant inhibition of carbonic anhydrases (CAs), which are enzymes involved in numerous physiological processes. For instance, certain benzenesulfonamides have demonstrated selective inhibition against carbonic anhydrase isoforms, particularly CA IX, with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential as therapeutic agents in cancer treatment .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that benzenesulfonamide derivatives exhibit varying degrees of activity against bacteria such as E. coli and S. aureus, with minimal inhibitory concentrations (MIC) reported around 6.72 mg/mL for specific derivatives .
  • Anti-inflammatory Effects : Some derivatives have been tested for anti-inflammatory activity using models such as carrageenan-induced rat paw edema. Compounds showed significant inhibition rates of inflammation, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study focused on a related benzenesulfonamide demonstrated its ability to induce apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC positive cells by 22-fold compared to control groups . This suggests that this compound may similarly affect cancer cell viability.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against several bacterial strains. The results indicated effective antimicrobial activity, particularly against Gram-positive bacteria, with MIC values comparable to established antibiotics .

Comparative Biological Activity Table

Compound NameIC50 (nM)MIC (mg/mL)Activity Type
This compoundTBDTBDAntimicrobial/Anticancer
Related benzenesulfonamide (4e)10.936.72Anticancer/Antimicrobial
AcetazolamideTBDTBDStandard CA inhibitor

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-hydroxy-2-methylphenyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) and a substituted aniline (e.g., 4-hydroxy-2-methylaniline) under basic conditions. Sodium hydroxide or triethylamine is used to deprotonate the amine, facilitating the reaction. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are employed to enhance solubility. Purification is achieved via recrystallization from ethanol or column chromatography .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :

  • Spectroscopy : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm functional groups and connectivity. Mass spectrometry (MS) verifies molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. Hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) are analyzed using software like SHELXL for refinement . ORTEP-III or WinGX generates thermal ellipsoid plots for visual representation .

Q. What biological activities have been reported for this compound?

  • Methodological Answer : Studies highlight antimicrobial and anticancer potential. For example, sulfonamide derivatives exhibit activity comparable to doxorubicin in cytotoxicity assays. Experimental designs often include dose-response curves (e.g., 0.001–10 µM) and control groups (e.g., untreated cells) to validate efficacy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of N-(4-hydroxy-2-methylphenyl)benzenesulfonamide?

  • Methodological Answer :

  • Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
  • Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Base : Triethylamine outperforms NaOH in moisture-sensitive reactions due to its anhydrous nature.
  • Purification : Gradient elution in column chromatography (hexane:ethyl acetate) enhances separation of hydroxylated byproducts .

Q. What strategies are recommended for resolving contradictions in reported biological activity data?

  • Methodological Answer :

  • Comparative Assays : Replicate experiments across multiple cell lines (e.g., MCF-7 vs. HeLa) to assess specificity.
  • Dose Standardization : Use fixed molar concentrations (e.g., 1 µM) to minimize variability.
  • Mechanistic Studies : Employ knockdown models (e.g., siRNA) to confirm target engagement. For example, a study resolving perfusion pressure discrepancies compared dose-dependent effects across derivatives .

Q. How can SHELX software be utilized in the refinement of crystal structures for this compound, especially with challenging data?

  • Methodological Answer :

  • Twinning : SHELXL’s TWIN command refines twinned data by partitioning overlapping reflections.
  • High-Resolution Data : Use anisotropic displacement parameters (ADPs) to model thermal motion accurately.
  • Hydrogen Bonding : SHELXPRO visualizes intermolecular interactions (e.g., N–H⋯O distances) for validation .

Q. What experimental design considerations are critical when evaluating the compound's effect on cellular pathways?

  • Methodological Answer :

  • Controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin for apoptosis).
  • Time-Course Analysis : Monitor effects at 24, 48, and 72 hours to capture dynamic responses.
  • Multi-Omics Integration : Pair transcriptomics (RNA-seq) with proteomics to map pathway modulation. A perfusion pressure study used grouped dosing (0.001 nM) to isolate cardiovascular effects .

Q. How does the substitution pattern on the phenyl ring influence the compound's reactivity and interaction with biological targets?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., –NO₂): Enhance electrophilicity, improving cross-coupling reactions.
  • Electron-Donating Groups (e.g., –OCH₃): Stabilize intermediates via resonance, affecting redox potential.
  • Biological Interactions : Methoxy derivatives (e.g., N-(4-methoxy analogs) show altered binding to carbonic anhydrase isoforms due to steric effects .

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